2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone
Description
Properties
Molecular Formula |
C4H3F2N3O |
|---|---|
Molecular Weight |
147.08 g/mol |
IUPAC Name |
2,2-difluoro-1-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C4H3F2N3O/c5-3(6)4(10)9-2-7-1-8-9/h1-3H |
InChI Key |
ICQZYPHCROMXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Nucleophilic Substitution to Form Intermediate
-
- 2-chloro-2',4'-difluoroacetophenone (raw material)
- 3-chloro-1,2,4-triazole
- Potassium carbonate (base)
-
- Solvent: Anhydrous tetrahydrofuran (preferred), or alternatives such as anhydrous diethyl ether, benzene, toluene, ethyl acetate, acetonitrile
- Temperature: 10–40 °C (optimal ~25 °C)
- Reaction time: 5–7 hours
- Molar ratio: 1:1–2 (acetophenone to triazole)
- Base amount: 1.5 equivalents of potassium carbonate
Procedure:
The 3-chloro-1,2,4-triazole is dissolved in tetrahydrofuran, then 2-chloro-2',4'-difluoroacetophenone is slowly added. Potassium carbonate is introduced to the mixture to facilitate nucleophilic substitution. The mixture is stirred at 25 °C for 7 hours.Workup:
After reaction completion, the mixture is filtered to remove solids. The filter cake is washed with tetrahydrofuran, concentrated at room temperature, then slurried with purified water and filtered again. The crystals are repulped in isopropanol, filtered, washed, and dried under reduced pressure.Yield: Approximately 87.8% of the intermediate 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone is obtained.
Step 2: Catalytic Hydrogenation and Dehalogenation
-
- Intermediate from Step 1
- Palladium on carbon catalyst (5% or 10% Pd/C)
- Alcohol solvent (ethanol preferred, methanol or mixtures also applicable)
-
- Temperature: 40–75 °C (optimal ~50 °C)
- Hydrogen pressure: 0.2–1.5 MPa (optimal ~1 MPa)
- Catalyst loading: 0.005–0.05 mass ratio relative to intermediate (preferably 0.01–0.03)
- Reaction time: 2–5 hours (typically 5 hours)
Procedure:
The intermediate, Pd/C catalyst, and ethanol are placed in a reactor under nitrogen atmosphere. Nitrogen is replaced by hydrogen gas, and the mixture is heated to 50 °C under 1 MPa hydrogen pressure. The reaction proceeds with stirring for 5 hours.Workup:
After reaction completion, the mixture is cooled to room temperature, hydrogen is vented, and the catalyst is filtered off. The filtrate is concentrated under reduced pressure to dryness to yield the final product.Yield: Approximately 89.1% of this compound is obtained.
Alternative Preparation Method from Patent CN106397342A (2016)
This method involves a different synthetic route starting from m-difluorobenzene:
- Step 1: Friedel-Crafts acylation of m-difluorobenzene with chloroacetyl chloride in the presence of anhydrous aluminum chloride at 10–50 °C to form 2,4-difluoroacetophenone derivatives.
- Step 2: Reaction of the acylated product with 4-amino-1,2,4-triazole in isopropanol under reflux for 10 hours to form an intermediate condensate.
- Step 3: Diazotization of the intermediate with sodium nitrite in dilute hydrochloric acid at 5–15 °C, followed by neutralization and filtration to obtain the target compound.
This method is more complex and involves multiple purification steps, including hydrolysis and diazotization, but offers an alternative synthetic approach.
Summary Table of Key Preparation Parameters
| Parameter | Step 1 (Substitution) | Step 2 (Hydrogenation) |
|---|---|---|
| Starting material | 2-chloro-2',4'-difluoroacetophenone | Intermediate from Step 1 |
| Nucleophile | 3-chloro-1,2,4-triazole | — |
| Base | Potassium carbonate (1.5 eq.) | — |
| Solvent | Anhydrous tetrahydrofuran (preferred) | Ethanol (methanol or mixture possible) |
| Temperature | 10–40 °C (typically 25 °C) | 40–75 °C (typically 50 °C) |
| Reaction time | 5–7 hours | 2–5 hours (typically 5 hours) |
| Catalyst | — | Palladium on carbon (5–10% Pd loading) |
| Hydrogen pressure | — | 0.2–1.5 MPa (typically 1 MPa) |
| Yield | ~87.8% | ~89.1% |
| Workup | Filtration, washing, recrystallization, drying | Catalyst filtration, concentration, drying |
Research Findings and Optimization Notes
Solvent choice: Anhydrous tetrahydrofuran is preferred for the substitution step due to its ability to dissolve reactants and facilitate nucleophilic substitution efficiently. Alcohol solvents such as ethanol are preferred for hydrogenation due to their compatibility with Pd/C catalysts and hydrogen gas.
Base selection: Potassium carbonate is effective as a mild base to promote substitution without causing side reactions.
Catalyst loading and hydrogen pressure: Optimal Pd/C loading is between 1–3% relative to substrate mass, and hydrogen pressure around 1 MPa balances reaction rate and safety.
Temperature control: Maintaining moderate temperatures (25 °C for substitution, 50 °C for hydrogenation) prevents decomposition and side reactions.
Purification: Sequential filtration, washing, and recrystallization steps ensure high purity of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetophenone derivatives, while reduction can produce difluoroethanol derivatives .
Scientific Research Applications
Antifungal Properties
One of the primary applications of 2,2-difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone is its use as an antifungal agent. It is structurally related to well-known triazole antifungals like fluconazole. Research indicates that compounds containing the triazole moiety exhibit significant antifungal activity by inhibiting ergosterol biosynthesis in fungal cell membranes. This mechanism makes them effective against various fungal pathogens .
Agricultural Applications
In agriculture, this compound may serve as an effective fungicide due to its antifungal properties. It can be incorporated into formulations aimed at protecting crops from fungal infections, thus enhancing agricultural productivity. Studies have shown that triazole derivatives can improve plant resistance to biotic stressors .
Case Study 1: Antifungal Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences focused on the efficacy of triazole derivatives against Candida species. The results demonstrated that compounds similar to this compound exhibited potent antifungal activities with minimal cytotoxic effects on human cells . This highlights the potential for developing new antifungal therapies based on this compound.
Case Study 2: Agricultural Formulation Development
Research conducted on the formulation of agricultural products indicated that integrating triazole compounds into fungicidal formulations significantly enhanced their effectiveness against common plant pathogens. The study utilized response surface methodology to optimize formulations containing this compound and reported improved stability and efficacy compared to traditional fungicides .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites, inhibiting enzyme activity and disrupting biological pathways . This makes it a valuable compound in drug development and biochemical research .
Comparison with Similar Compounds
Aryl-Substituted Triazole Ketones
- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound 7): This derivative replaces the β-difluoroethyl group with a 2,4-difluorophenyl ring. The aryl group enhances π-π stacking interactions in enzyme binding, improving antifungal activity against Trypanosoma cruzi (IC₅₀ = 1.2 μM) . Synthesis involves refluxing 2-chloro-1-(2,4-difluorophenyl)ethanone with triazole in dichloromethane and potassium carbonate, yielding 65–70% . Key Difference: The aromatic ring increases lipophilicity (logP ~2.8) compared to the aliphatic difluoroethyl group (logP ~1.5), affecting membrane permeability .
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2): Substituting fluorine with chlorine atoms elevates steric bulk and electron-withdrawing effects, enhancing metabolic stability. This compound is a metabolite of itraconazole and exhibits potent CYP3A4 inhibition .
Non-Aromatic Triazole Ketones
- 1-Phenyl-2-(1,2,4-triazol-1-yl)ethanone (2a): Lacking fluorine substituents, this derivative shows reduced antifungal activity (MIC₈₀ = 8 μg/mL against Candida albicans vs. 0.125 μg/mL for fluorinated analogues) due to decreased electron deficiency and metabolic resistance .
Antifungal Efficacy
- 2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone: Serves as a key intermediate in voriconazole synthesis. Its fluorinated structure enhances water solubility (2.1 mg/mL) and bioavailability compared to chlorinated analogues .
- Benzofuran-Triazole Hybrids (e.g., Compound 12): Derivatives like 1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone exhibit broad-spectrum activity (MIC₈₀ = 0.06–0.5 μg/mL) due to synergistic effects between the benzofuran moiety and triazole .
Anticonvulsant and Antitrypanosomal Activity
- Oxime Ester Derivatives (e.g., Compound 4): Modifications to the triazole ketone scaffold yield compounds with dual anticonvulsant (ED₅₀ = 30 mg/kg in MES model) and antitrypanosomal activity (IC₅₀ = 0.8 μM) .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 1-(2,4-Difluorophenyl)-2-(triazol-1-yl)ethanone | 1-(2,4-Dichlorophenyl)-2-(triazol-1-yl)ethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | 159.09 | 255.22 | 284.13 |
| logP | 1.5 | 2.8 | 3.4 |
| Solubility (mg/mL) | 2.1 | 0.8 | 0.3 |
| Melting Point (°C) | 115–117 | 120–122 | 135–137 |
| CYP3A4 Inhibition (IC₅₀) | 12 μM | 8 μM | 5 μM |
Biological Activity
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activities associated with this compound, including its antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The triazole ring is a significant feature that contributes to its biological activity. The presence of two fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
Antifungal Activity
One of the primary biological activities of this compound is its antifungal properties. Research has shown that triazole derivatives exhibit potent activity against various fungal pathogens.
Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, triazoles compromise fungal cell membrane integrity and function.
Case Studies
A study published in 2020 evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds with similar structures to this compound demonstrated minimal inhibitory concentrations (MICs) comparable to established antifungal agents such as fluconazole .
Cytotoxicity and Selectivity
In addition to antifungal properties, some studies have investigated the cytotoxic effects of triazole derivatives on cancer cell lines. For instance, a compound structurally related to this compound showed significant cytotoxicity against Jurkat T cells with an IC50 value lower than that of doxorubicin . This suggests potential applications in cancer therapy.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of triazole compounds often includes good oral bioavailability and metabolic stability due to fluorination. However, toxicity studies are essential to assess the safety profile of this compound. Preliminary assessments indicate a favorable safety margin; however, comprehensive toxicological evaluations are necessary for clinical applications.
Q & A
Q. What is the significance of 2,2-difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone in pharmaceutical impurity profiling?
This compound is identified as Voriconazole Impurity A (CAS 86404-63-9), a critical marker for quality control in antifungal drug development. Its presence in Voriconazole formulations must be monitored due to potential impacts on drug safety and efficacy. Analytical methods like HPLC and LC-MS are employed to quantify this impurity, with thresholds defined by pharmacopeial standards .
Q. What are the standard synthetic routes for preparing this compound?
A common method involves the condensation of 2,4-difluorophenyl precursors with 1H-1,2,4-triazole derivatives. For example, reduction of the ketone group in 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone using sodium borohydride in methanol yields the corresponding alcohol, a key intermediate in antifungal drug synthesis (85% yield reported) .
Q. Which analytical techniques are recommended for characterizing this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) are standard .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ions (e.g., m/z 223.18 for [M+H]⁺) .
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve fluorine-coupled splitting patterns and triazole ring protons .
Advanced Research Questions
Q. How does stereospecific metabolism by CYP3A4 affect the pharmacokinetics of triazole derivatives like this compound?
CYP3A4 catalyzes the dioxolane ring scission in azole antifungals, producing metabolites such as 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Computational docking studies reveal substrate-enzyme interactions, with the triazole moiety influencing binding affinity. Experimental validation via LC-MS/MS confirms metabolite identity .
Q. What computational models predict the interaction of this compound with molecularly imprinted polymers (MIPs)?
Molecular dynamics simulations and density functional theory (DFT) assess monomer-template affinity. For example, isopropenylbenzene was identified as the optimal functional monomer for MIPs targeting this compound, with hydrogen bonding and π-π interactions driving selectivity .
Q. How do crystal packing and hydrogen-bonding networks influence the stability of triazole-containing compounds?
X-ray crystallography reveals that the title compound forms O–H⋯N hydrogen bonds (2.7–2.9 Å) and weak C–H⋯F interactions (3.1 Å), creating a C(9) chain motif. The dihedral angle between the triazole and difluorophenyl rings (20.6°) impacts molecular conformation and packing efficiency .
Q. What structure-activity relationships (SAR) govern the antifungal activity of triazole derivatives?
- Triazole Substitution : 1,2,4-Triazole at position 1 enhances antifungal potency by coordinating heme iron in fungal CYP51.
- Fluorine Effects : 2,4-Difluorophenyl groups improve lipophilicity and membrane penetration.
- Ketone vs. Alcohol : Reduction to the alcohol (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol) retains activity but alters metabolic stability .
Q. How can regioselectivity challenges in triazole alkylation be addressed during synthesis?
- Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) directs alkylation to the N1 position of 1,2,4-triazole.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor kinetic over thermodynamic products .
Methodological Considerations
Q. What protocols validate the identity of metabolites derived from this compound?
Q. How are hydrogen-bonding interactions quantified in crystallographic studies?
Software like SHELXL refines hydrogen-bond geometries (distance, angle) from X-ray data. For example, O–H⋯N bonds in the title compound exhibit D–H⋯A distances of 1.82 Å and angles >150°, indicating strong interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
